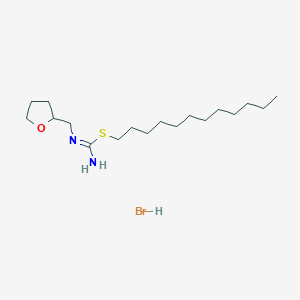

N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide

Beschreibung

N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is a methanimidamide derivative characterized by a dodecylsulfanyl (C₁₂H₂₅S-) substituent and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) group attached to the methanimidamide core. The hydrobromide salt enhances its stability and solubility in polar solvents. Methanimidamides are known for their diverse biological activities, including pesticidal and pharmacological effects, though substituents critically influence their safety and efficacy .

Eigenschaften

Molekularformel |

C18H37BrN2OS |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

dodecyl N'-(oxolan-2-ylmethyl)carbamimidothioate;hydrobromide |

InChI |

InChI=1S/C18H36N2OS.BrH/c1-2-3-4-5-6-7-8-9-10-11-15-22-18(19)20-16-17-13-12-14-21-17;/h17H,2-16H2,1H3,(H2,19,20);1H |

InChI-Schlüssel |

ZIBDBACEKPQJJE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCSC(=NCC1CCCO1)N.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of oxolane-2-carbaldehyde with dodecylsulfanylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting intermediate is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

Industrial production of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted oxolane derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a surfactant in various formulations.

Wirkmechanismus

The mechanism of action of N’-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved in these effects are currently under investigation and are a subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- The dodecylsulfanyl chain contributes to lipophilicity, similar to other long-chain thioethers, which may influence membrane permeability and bioaccumulation risks .

Critical Differences:

- Safety: The target compound lacks the chlorinated aryl group of Chlordimeform, which is linked to carcinogenicity. However, the dodecylsulfanyl chain may pose bioaccumulation concerns .

Commercial and Research Relevance

Biologische Aktivität

N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is a novel chemical compound with significant potential in various fields, particularly medicinal chemistry. This compound is characterized by its unique molecular structure, which includes an oxolane ring, a dodecyl sulfanyl group, and a methanimidamide moiety. The hydrobromide salt form enhances its solubility and bioavailability, making it a subject of interest for biological activity studies.

Chemical Structure and Properties

The molecular formula of N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is C₁₈H₃₇BrN₂OS, with a molecular weight of approximately 409.47 g/mol. The structural features include:

- Oxolane Ring : A five-membered cyclic ether contributing to the compound's stability and reactivity.

- Dodecyl Sulfanyl Group : This long hydrophobic chain enhances the lipophilicity of the compound, potentially affecting its interaction with biological membranes.

- Methanimidamide Moiety : Known for its biological activity, this functional group may engage in various interactions with biological targets.

Table 1: Structural Features of N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₃₇BrN₂OS |

| Molecular Weight | 409.47 g/mol |

| Key Functional Groups | Oxolane ring, dodecyl sulfanyl, methanimidamide |

The biological activity of N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : The dodecyl sulfanyl group may enhance membrane penetration, leading to increased efficacy against bacterial strains.

- Anticancer Properties : The methanimidamide moiety has been linked to apoptosis induction in cancer cells, suggesting potential use in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial properties.

- Cytotoxicity Assays : In vitro assays demonstrated that N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide effectively induced cell death in various cancer cell lines at micromolar concentrations.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Research Findings

Recent research has focused on the synthesis and optimization of N'-(Oxolan-2-ylmethyl)(dodecylsulfanyl)methanimidamide hydrobromide. Multi-step organic synthesis techniques have been employed to enhance yield and purity.

Synthesis Overview

The synthesis typically involves:

- Formation of the Oxolane Ring : Using appropriate precursors to create the cyclic structure.

- Attachment of Dodecyl Sulfanyl Group : This step is crucial for imparting hydrophobic characteristics.

- Formation of Methanimidamide Moiety : Finalizing the structure to achieve desired biological properties.

Future Directions

Further studies are warranted to explore:

- In vivo Efficacy : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.